5-Ethynyl-2-methylpyridin-4-amine
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Overview
Description
5-Ethynyl-2-methylpyridin-4-amine is an organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-iodo-2-aminopyridine.
Coupling Reaction: A Pd(II)/Cu(I) catalyzed coupling reaction is employed to introduce the ethynyl group. This involves the reaction of 5-iodo-2-aminopyridine with an appropriate ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is carried out in a solvent such as methanol, with potassium hydroxide (KOH) as the base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-methylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Ethynyl-2-methylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with potassium channels and other cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methylpyridin-4-amine: A similar compound with a fluorine atom at the 3-position.
4-Amino-2-methylpyridine: A compound with an amino group at the 4-position and a methyl group at the 2-position.
Uniqueness
5-Ethynyl-2-methylpyridin-4-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-ethynyl-2-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-10-6(2)4-8(7)9/h1,4-5H,2H3,(H2,9,10) |
InChI Key |
TZTYGAFZKSIRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C#C)N |
Origin of Product |
United States |
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